molecular formula C27H41NO7 B12693517 (-)-3-Methoxy-17-(3-methylpentyl)morphinan tartrate CAS No. 63732-33-2

(-)-3-Methoxy-17-(3-methylpentyl)morphinan tartrate

Cat. No.: B12693517
CAS No.: 63732-33-2
M. Wt: 491.6 g/mol
InChI Key: IATJMLPKUHHHKY-HYMTUZTBSA-N
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Description

(-)-3-Methoxy-17-(3-methylpentyl)morphinan tartrate: is a synthetic compound belonging to the morphinan class of alkaloids. This compound is known for its complex structure and potential applications in various scientific fields, including chemistry, biology, and medicine. It is characterized by its unique molecular configuration, which includes a morphinan backbone substituted with a methoxy group and a 3-methylpentyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)-3-Methoxy-17-(3-methylpentyl)morphinan tartrate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the morphinan core, followed by the introduction of the methoxy group and the 3-methylpentyl side chain. The final step involves the formation of the tartrate salt.

    Formation of the Morphinan Core: This step involves the cyclization of a suitable precursor to form the morphinan skeleton. Common reagents used in this step include strong acids or bases, depending on the specific reaction conditions.

    Introduction of the Methoxy Group: The methoxy group is typically introduced through a nucleophilic substitution reaction, using reagents such as methanol and a suitable catalyst.

    Addition of the 3-Methylpentyl Side Chain: This step involves the alkylation of the morphinan core with a 3-methylpentyl halide, using a strong base such as sodium hydride or potassium tert-butoxide.

    Formation of the Tartrate Salt: The final step involves the reaction of the free base with tartaric acid to form the tartrate salt, which enhances the compound’s solubility and stability.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and green chemistry principles are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

(-)-3-Methoxy-17-(3-methylpentyl)morphinan tartrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the morphinan core, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halides, nucleophiles, and electrophiles, depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different chemical and biological properties, making them useful for various applications.

Scientific Research Applications

Chemistry

In chemistry, (-)-3-Methoxy-17-(3-methylpentyl)morphinan tartrate is used as a starting material for the synthesis of other complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies and reaction mechanisms.

Biology

In biological research, this compound is studied for its potential effects on various biological systems. It can be used as a tool to investigate the interactions between morphinan derivatives and biological targets, such as receptors and enzymes.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may have analgesic, anti-inflammatory, or other pharmacological effects, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products. Its unique properties make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of (-)-3-Methoxy-17-(3-methylpentyl)morphinan tartrate involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Morphine: A naturally occurring alkaloid with a similar morphinan structure but different substituents.

    Codeine: Another morphinan derivative with a methoxy group at a different position.

    Oxycodone: A semi-synthetic opioid with structural similarities to (-)-3-Methoxy-17-(3-methylpentyl)morphinan tartrate.

Uniqueness

This compound is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its methoxy group and 3-methylpentyl side chain differentiate it from other morphinan derivatives, potentially leading to unique pharmacological effects and applications.

Properties

CAS No.

63732-33-2

Molecular Formula

C27H41NO7

Molecular Weight

491.6 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;(1R,9R,10R)-4-methoxy-17-(3-methylpentyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene

InChI

InChI=1S/C23H35NO.C4H6O6/c1-4-17(2)10-13-24-14-12-23-11-6-5-7-20(23)22(24)15-18-8-9-19(25-3)16-21(18)23;5-1(3(7)8)2(6)4(9)10/h8-9,16-17,20,22H,4-7,10-15H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t17?,20-,22+,23+;1-,2-/m01/s1

InChI Key

IATJMLPKUHHHKY-HYMTUZTBSA-N

Isomeric SMILES

CCC(C)CCN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CCC(C)CCN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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